molecular formula C7H4BrNS B1275575 4-Bromobenzothiazole CAS No. 767-68-0

4-Bromobenzothiazole

Cat. No.: B1275575
CAS No.: 767-68-0
M. Wt: 214.08 g/mol
InChI Key: SXZKODVCLOIJGX-UHFFFAOYSA-N
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Description

4-Bromobenzothiazole is an aromatic heterocyclic compound with the molecular formula C7H4BrNS. It consists of a benzene ring fused to a thiazole ring, with a bromine atom attached to the fourth position of the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

Target of Action

4-Bromobenzothiazole is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological activity of compounds . For instance, changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives, including this compound, can affect various biochemical pathways. They have been reported to inhibit several enzymes, disrupting the normal functioning of these pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase affects DNA replication .

Result of Action

Benzothiazole derivatives are known to have a wide range of pharmacological properties, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Biochemical Analysis

Biochemical Properties

4-Bromobenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Moreover, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biological activity. Additionally, long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression, enzyme activity, and metabolite levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including liver damage, neurotoxicity, and immunosuppression. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzothiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with bromine in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form 4-aminobenzothiazole.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Yield various substituted benzothiazoles.

    Oxidation Reactions: Produce sulfoxides or sulfones.

    Reduction Reactions: Result in the formation of 4-aminobenzothiazole.

Scientific Research Applications

4-Bromobenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Comparison with Similar Compounds

4-Bromobenzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-Bromobenzothiazole: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

4-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKODVCLOIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396579
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-68-0
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzo[d]thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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